2-Azido-1-(piperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(piperidin-1-yl)ethan-1-one is a versatile small molecule scaffold with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol. This compound is known for its azido group (-N3) attached to an ethanone moiety, which is further substituted with a piperidin-1-yl group. Due to its unique structure, it finds applications in various fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of the compound 2-Azido-1-(piperidin-1-yl)ethan-1-one is the cannabinoid CB1 receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound interacts with the CB1 receptor as an antagonist . This means that it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds, thus inhibiting the physiological processes mediated by the CB1 receptor.
Biochemical Pathways
The action of this compound on the CB1 receptor affects the endocannabinoid system’s biochemical pathways . By acting as an antagonist at the CB1 receptor, it can modulate the release of neurotransmitters and influence various physiological processes such as appetite regulation, pain sensation, and mood balance.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on the CB1 receptor . By blocking this receptor, it can modulate the endocannabinoid system and potentially influence a variety of physiological processes.
Biochemical Analysis
Biochemical Properties
2-Azido-1-(piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the preparation of 1,2,3-triazole derivatives as cannabinoid CB1 receptor antagonists . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of triazole rings through click chemistry reactions. These interactions are crucial for the development of new therapeutic agents targeting the cannabinoid CB1 receptor.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the cannabinoid CB1 receptor can lead to changes in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azide group facilitates its participation in click chemistry reactions, forming stable triazole rings with alkyne-containing molecules. This mechanism is essential for its role in the synthesis of cannabinoid CB1 receptor antagonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can impact cellular processes differently .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects observed in these studies indicate the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular metabolism. The compound’s role in the synthesis of triazole derivatives highlights its importance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding these processes is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is essential for its role in biochemical reactions and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with an appropriate azido-ethanone derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride (NaH), to deprotonate the piperidine, followed by the addition of the azido-ethanone derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous materials safely. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines or azides.
Scientific Research Applications
2-Azido-1-(piperidin-1-yl)ethan-1-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in bioconjugation reactions. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound in various research fields.
Comparison with Similar Compounds
2-Azido-1-(pyrrolidin-1-yl)ethan-1-one
2-Azido-1-(morpholin-4-yl)ethan-1-one
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one
2-Azido-1-(piperazin-1-yl)ethan-1-one
Properties
IUPAC Name |
2-azido-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-9-6-7(12)11-4-2-1-3-5-11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMRAIOOAUYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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